4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features a bromine atom, an indole moiety, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and others . The bromination of the benzamide can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole nucleus and exhibits similar biological activities.
4-methoxyphenyl derivatives: Compounds with the methoxyphenyl group that show comparable chemical reactivity.
Uniqueness
4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21BrN2O2 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C24H21BrN2O2/c1-29-19-12-8-16(9-13-19)21(22-15-26-23-5-3-2-4-20(22)23)14-27-24(28)17-6-10-18(25)11-7-17/h2-13,15,21,26H,14H2,1H3,(H,27,28) |
InChI Key |
XTNYSYSWYGZZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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